Iodoperfluorocyclohexane
Overview
Description
Iodoperfluorocyclohexane is a chemical compound with the molecular formula C6F11I . It is a member of the class of perfluorinated compounds, which are characterized by the replacement of all hydrogen atoms in a hydrocarbon with fluorine atoms. This compound is notable for its unique properties, including high thermal stability and chemical inertness, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodoperfluorocyclohexane can be synthesized through the iodination of perfluorocyclohexane. The process typically involves the reaction of perfluorocyclohexane with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity iodine and perfluorocyclohexane is crucial to minimize impurities and achieve high product quality .
Chemical Reactions Analysis
Types of Reactions: Iodoperfluorocyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form perfluorocyclohexanone or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield perfluorocyclohexane by removing the iodine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water at temperatures around 50-70°C.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Perfluorocyclohexanol or perfluorocyclohexylamine.
Oxidation: Perfluorocyclohexanone.
Reduction: Perfluorocyclohexane.
Scientific Research Applications
Iodoperfluorocyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and inertness.
Industry: Utilized in the production of specialty polymers, surfactants, and lubricants
Mechanism of Action
The mechanism by which iodoperfluorocyclohexane exerts its effects is primarily through its interactions with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. In biological systems, it can interact with lipid membranes and proteins, potentially altering their function. The iodine atom can also participate in halogen bonding, which can affect molecular recognition processes .
Comparison with Similar Compounds
Perfluorocyclohexane: Similar in structure but lacks the iodine atom, making it less reactive in certain chemical reactions.
Perfluorooctane: Another perfluorinated compound with a longer carbon chain, used in similar applications but with different physical properties.
Perfluorodecalin: A bicyclic perfluorinated compound with applications in oxygen transport and as a blood substitute
Uniqueness: Iodoperfluorocyclohexane is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other perfluorinated compounds. This makes it particularly valuable in specialized chemical syntheses and industrial applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-iodocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F11I/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRAAMGCHCLHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)I)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374765 | |
Record name | Iodoperfluorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-69-1 | |
Record name | Iodoperfluorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 355-69-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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